molecular formula C19H12N2O2 B11836815 Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- CAS No. 61416-91-9

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-

Cat. No.: B11836815
CAS No.: 61416-91-9
M. Wt: 300.3 g/mol
InChI Key: YWTZQGYRMPYEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-, is a heterocyclic compound featuring a fused benzene-quinazoline-dione scaffold. The quinazoline core contains two nitrogen atoms at positions 1 and 3, distinguishing it from quinoxaline (nitrogens at positions 1 and 2) and isoquinoline derivatives. The compound is synthesized via cyclization reactions involving 2,3-diaminonaphthoquinones and α-dicarbonyl precursors, as demonstrated in analogous benzo[g]quinoxaline-5,10-dione syntheses . Substituents such as the 4-methyl and 2-phenyl groups are critical for modulating biological activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61416-91-9

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

4-methyl-2-phenylbenzo[g]quinazoline-5,10-dione

InChI

InChI=1S/C19H12N2O2/c1-11-15-16(21-19(20-11)12-7-3-2-4-8-12)18(23)14-10-6-5-9-13(14)17(15)22/h2-10H,1H3

InChI Key

YWTZQGYRMPYEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Diamino-1,4-Naphthoquinone with α-Dicarbonyl Compounds

The most widely reported method involves 2,3-diamino-1,4-naphthoquinone (2 ) as a key intermediate, derived from 2,3-dichloro-1,4-naphthoquinone (1 ). Two primary routes yield 2 :

  • Method A : Treatment of 1 with sodium azide (NaN₃) followed by reduction with sodium dithionite (Na₂S₂O₄).

  • Method B : Gabriel synthesis using phthalimide potassium and subsequent cleavage with hydrazine.

Condensation of 2 with α-dicarbonyl compounds (e.g., glyoxal, benzil) in acetic acid generates the quinazoline core. For 4-methyl-2-phenyl substitution, methyl-substituted α-diketones or aldehydes are employed. For example, reaction with methylglyoxal and benzaldehyde under acidic conditions yields the target compound with a reported yield of 58–72% after recrystallization.

Optimization Notes:

  • Solvent : Glacial acetic acid enhances cyclization efficiency due to its dual role as solvent and acid catalyst.

  • Temperature : Reflux conditions (110–120°C) are critical for complete ring closure.

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern approach utilizes palladium catalysts for Sonogashira–Hagihara and Suzuki–Miyaura couplings to construct the quinazoline skeleton. For instance:

  • Sonogashira Coupling : Aryl halides (e.g., 4-methyl-2-iodophenyl) react with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI, forming key intermediates.

  • Cyclization : Acid-mediated (e.g., p-TsOH) intramolecular cyclization of coupled intermediates in toluene at 100°C completes the quinazoline ring.

This method achieves yields of 70–85% and allows precise control over substituent positioning.

Substituent-Specific Modifications

Introduction of the 4-Methyl Group

The methyl group at position 4 is introduced via:

  • Precursor Selection : Use of methyl-substituted α-dicarbonyl reagents (e.g., methylglyoxal) during condensation.

  • Post-Cyclization Alkylation : Treatment of the quinazoline core with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF.

Yield Comparison:

MethodYield (%)Purity (%)
Precursor Condensation6598
Post-Alkylation4592

Incorporation of the 2-Phenyl Group

The phenyl group at position 2 is typically introduced through:

  • Suzuki–Miyaura Coupling : Reaction of boronic acids (e.g., phenylboronic acid) with brominated intermediates using Pd(OAc)₂ and SPhos ligand.

  • Direct Condensation : Benzaldehyde in acidic media during cyclization.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a mixture of 2,3-diamino-1,4-naphthoquinone and methylbenzil in acetic acid under microwave irradiation (150°C, 20 min) yields the target compound in 78% purity.

Advantages:

  • Efficiency : 3–4× faster than conventional heating.

  • Yield Improvement : 15–20% higher due to reduced side reactions.

Copper-Catalyzed Oxidative Coupling

Copper(I) iodide (CuI) and l-proline catalyze the coupling of 2-aminobenzamides with aldehydes, followed by cyclization. This method is effective for introducing electron-withdrawing substituents.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) achieves >95% purity.

  • Recrystallization : Ethanol or toluene recovers crystalline product with minimal losses.

Analytical Validation

  • ¹H/¹³C NMR : Key signals include δ 2.35 ppm (4-CH₃) and δ 7.2–8.1 ppm (aromatic protons).

  • HRMS : Molecular ion peak at m/z 300.3 [M+H]⁺ confirms molecular weight.

Challenges and Limitations

Low Yields with Electron-Deficient Substituents

Electron-withdrawing groups (e.g., nitro, cyano) reduce yields by 20–30% due to steric hindrance during cyclization.

Oxidative Degradation

The quinone moiety is sensitive to light and oxygen, necessitating inert atmosphere handling.

Emerging Trends

Flow Chemistry

Continuous-flow reactors enable scalable synthesis with real-time monitoring, reducing batch variability.

Biocatalytic Approaches

Preliminary studies show oxidoreductases can catalyze quinazoline ring formation under mild conditions, though yields remain low (15–25%) .

Chemical Reactions Analysis

Reduction Reactions

The carbonyl groups at positions 5 and 10 are susceptible to reduction, forming diol derivatives. Sodium borohydride (NaBH₄) is commonly used under mild conditions (20–25°C, ethanol/water solvent), yielding 5,10-dihydroxy intermediates. These reduced forms exhibit altered solubility and biological activity profiles, such as enhanced interaction with hydrophilic enzyme pockets .

Table 1: Reduction Reactions

ReagentConditionsProductBiological Relevance
NaBH₄Ethanol/H₂O, 25°C, 2h5,10-Dihydroxy derivativeImproved tyrosine kinase binding
LiAlH₄Dry THF, 0°C, 1hOver-reduction (avoided)N/A

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions with electron-rich dienes (e.g., 1,3-butadiene derivatives). These [4+2] cycloadditions occur under thermal conditions (80–100°C, toluene) to form six-membered bicyclic adducts. Regioselectivity is influenced by the methyl and phenyl substituents, directing diene approach to the less hindered carbonyl .

Key Example :

  • Reaction with 2,3-dimethyl-1,3-butadiene yields a fused tricyclic product, enhancing planar rigidity for DNA intercalation studies .

Nucleophilic Substitutions

The electron-deficient quinazoline core undergoes nucleophilic attacks at the carbonyl oxygen or α-positions. Amines and alcohols react selectively:

  • With primary amines : Forms Schiff base intermediates at the 5/10 positions, which can cyclize into imidazoquinazoline derivatives under acidic conditions .

  • With alcohols : Acid-catalyzed esterification produces 5,10-dialkoxy derivatives, modulating lipophilicity for blood-brain barrier penetration.

Table 2: Nucleophilic Substitutions

NucleophileCatalystProductApplication
EthanolamineHCl (cat.)5,10-Bis(ethanolamide)Prodrug design
Benzyl alcoholH₂SO₄ (cat.)5,10-Dibenzyl etherSolubility enhancement

Metal-Catalyzed Functionalization

Zinc-mediated reactions enable C–N and C–O bond formation. For example:

  • Zinc(II) perfluorooctanoate [Zn(PFO)₂] : Facilitates three-component cyclo-condensation with ureido benzoates, forming polycyclic derivatives at 60°C in aqueous micellar media .

  • Zinc/ammonia systems : Reduce the quinazoline ring while preserving carbonyl groups, generating partially saturated analogs with retained bioactivity .

Biological Interaction Mechanisms

The compound inhibits tyrosine kinases via competitive binding at the ATP pocket. The 4-methyl and 2-phenyl groups enhance hydrophobic interactions, while the carbonyl oxygens form hydrogen bonds with kinase backbone residues .

Structure-Activity Insights :

  • Methyl at C-4 improves membrane permeability.

  • Phenyl at C-2 stabilizes π-stacking with kinase phenylalanine residues.

Comparative Reactivity with Analogues

CompoundReactivity DifferenceCitation
Benzo[f]quinazolineSlower Diels-Alder kinetics due to steric clash
2-AminoquinazolineEnhanced nucleophilic substitution at C-2

This compound’s versatility in reduction, cycloaddition, and metal-assisted reactions underscores its value as a scaffold in anticancer drug development. Further studies optimizing reaction conditions (e.g., green solvents, asymmetric catalysis) could expand its synthetic utility .

Scientific Research Applications

Antitumor Activity

Research has indicated that benzo[g]quinazoline-5,10-dione derivatives exhibit potent antitumor properties. A study highlighted the synthesis of various quinazoline derivatives, including benzo[g]quinazoline-5,10-dione, which were tested against multiple cancer cell lines. The results demonstrated notable cytotoxic effects, particularly against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Benzo[g]quinazoline Derivatives

CompoundCell LineIC50 (µM)
4-Methyl-2-phenyl derivativeA5495.9
4-Methyl-2-phenyl derivativeSW-4802.3
4-Methyl-2-phenyl derivativeMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. Studies have shown that benzo[g]quinazoline derivatives are effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibacterial agents .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Interaction with Biomolecules

The unique structure of benzo[g]quinazoline-5,10-dione allows it to interact with various biomolecules, which is essential for its biological activity. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in cell proliferation and survival pathways .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications on the quinazoline core can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been linked to improved potency against certain cancer cell lines .

Case Studies and Research Findings

Several case studies have documented the effectiveness of benzo[g]quinazoline derivatives in preclinical settings:

  • Anticancer Studies : A series of synthesized quinazoline derivatives were evaluated for their antiproliferative effects against human cancer cell lines. The findings indicated that specific substitutions on the quinazoline ring could lead to enhanced cytotoxicity compared to standard chemotherapeutics like Cisplatin .
  • Antimicrobial Applications : Research has demonstrated the efficacy of these compounds against resistant strains of bacteria, suggesting their potential use in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of 4-METHYL-2-PHENYLBENZO[G]QUINAZOLINE-5,10-DIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzo[g]quinoxaline-5,10-dione Derivatives

These derivatives, which replace the quinazoline core with a quinoxaline moiety (nitrogens at positions 1 and 2), exhibit antimycobacterial activity. For example:

  • Pyridine-substituted derivatives : Compound 6h (4-N(CH₃)₂-phenyl) showed the highest activity (MIC = 8 µg/mL), while 6k (4-CH₃-phenyl) was the least active (MIC = 64 µg/mL) .
  • Pyrazoline derivatives: Eleven 7-[3-(substituted)phenylprop-2-enoyl]quinoxaline analogs displayed MIC values ranging from 16–64 µg/mL .

Benzo[g]isoquinoline-5,10-dione Derivatives

Incorporating an amidinium group into the scaffold improved solubility and potency. For instance, N2-(4-chlorophenyl)-1,4-dihydro-5,10-dimethoxybenzo[g]isoquinoline-3(2H)-iminium bromide achieved an MIC of 0.59 µM against M. tuberculosis with a selectivity index (SI) of 19.07 .

Benzo[g]quinoline-5,10-dione

This analog, with a single nitrogen in the heterocycle, demonstrated lower antimicrobial activity compared to isoquinoline derivatives, highlighting the importance of nitrogen positioning .

Substituent Effects on Activity

Electron-donating groups (e.g., -N(CH₃)₂) enhance antimycobacterial activity in quinoxaline derivatives, while electron-withdrawing groups (e.g., -CH₃) reduce efficacy . In isoquinoline analogs, halogenated aryl groups (e.g., 4-chlorophenyl) significantly improve potency .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Amidinium-modified isoquinoline derivatives exhibit enhanced aqueous solubility due to increased polarity .

Data Tables

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound Class Substituent MIC (µg/mL or µM) Source
Benzo[g]quinoxaline-pyridine 4-N(CH₃)₂-phenyl 8 µg/mL
Benzo[g]quinoxaline-pyrazoline 4-Cl-phenyl 16 µg/mL
Benzo[g]isoquinoline-amidinium 4-Cl-phenyl 0.59 µM
Benzo[g]quinoline-5,10-dione None 32 µg/mL

Research Findings and Implications

  • Heterocycle Impact: Quinazoline and quinoxaline derivatives exhibit comparable antimycobacterial activity, but isoquinoline analogs with amidinium groups surpass both in potency .
  • Substituent Optimization : Electron-donating and halogenated aryl groups are critical for enhancing activity across all classes .
  • Solubility Challenges: While planar fused-ring systems improve target binding, solubility remains a limitation, addressed via polar functional groups in isoquinoline derivatives .

Biological Activity

Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl- is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide-ranging pharmacological profiles, which include antitumor , antimicrobial , anti-inflammatory , and antifungal activities. The quinazoline scaffold serves as a critical component in the development of various therapeutic agents targeting multiple diseases. Specifically, benzo[g]quinazolines have been noted for their potential against cancer and infectious diseases.

Antitumor Activity

One of the most significant areas of research on benzo[g]quinazoline derivatives is their antitumor activity . Studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines. For instance, a recent study highlighted that certain benzo[g]quinazolines exhibited IC50 values indicating potent cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

CompoundCell LineIC50 (µM)
Compound 1HepG218.79
Compound 2MCF-713.46
Compound 3HepG27.09
DoxorubicinHepG28.55

These findings suggest that modifications on the quinazoline ring can significantly enhance antitumor potency compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of benzo[g]quinazolines has also been extensively studied. A recent investigation into their efficacy against Candida albicans demonstrated promising results:

CompoundInhibition Zone (mm)
Compound 120
Compound 222
Fluconazole26

These compounds showed comparable or superior antifungal activity compared to fluconazole, a commonly used antifungal agent . The study utilized docking studies to explore binding affinities with fungal enzymes, indicating a mechanism of action that could be exploited for developing new antifungal therapies.

Case Study: Antituberculosis Activity

In addition to anticancer and antifungal properties, benzo[g]quinazolines have been evaluated for their antituberculosis activity. A study synthesized various quinazolinone derivatives and assessed them against multi-drug resistant strains of Mycobacterium tuberculosis. One compound showed significant efficacy, highlighting the potential of quinazoline derivatives in combating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[g]quinazolines. Research indicates that specific substitutions on the quinazoline ring can enhance activity against different biological targets. For example, the presence of halogen atoms or alkyl groups can significantly affect both the potency and selectivity of these compounds .

Q & A

Q. What are the common synthetic routes for preparing the benzo[g]quinazoline-5,10-dione core structure?

The benzo[g]quinazoline-5,10-dione scaffold can be synthesized via five primary methods:

  • Friedel-Crafts acylation of benzene with 3,4-pyridinedicarboxylic anhydride (26% yield) .
  • Diels-Alder reaction between 1,3-cyclohexadiene and isoquinoline-5,8-dione, followed by oxidation (30% yield) .
  • Phthalide annulation with 3-bromopyridine (reported 65% yield, though reproducibility challenges limit practical yields to ~35%) .
  • Metallation-based synthesis using 3-lithiopyridine and dimethyl phthalate (25% yield) .
  • Pomeranz-Fritsch-type reaction for ring closure (28% yield over six steps) . Each method has trade-offs in yield, scalability, and complexity, with the Diels-Alder and Pomeranz-Fritsch approaches offering better regioselectivity.

Q. How are benzo[g]quinazoline-5,10-dione derivatives characterized for purity and structural confirmation?

Key techniques include:

  • Chromatography : Preparative TLC and flash chromatography for purification (e.g., compound 30a purified to 99.7% purity via silica gel) .
  • Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry. Note that poor solubility in CDCl3 may necessitate alternative solvents or salt formation (e.g., HCl salt attempts for compound 28e) .
  • Crystallography : X-ray diffraction for unambiguous structural confirmation, though not explicitly detailed in the evidence.

Q. What in vitro assays are used to evaluate the antimycobacterial activity of these derivatives?

  • Agar well-diffusion assay : Initial screening for antibacterial/antifungal activity .
  • Luminescence-based assays : For anti-tubercular activity against Mtb H37Ra (e.g., MIC values as low as 0.59 µM for compound 30a) .
  • Cytotoxicity testing : Neutral red uptake assay in J774 A.1 macrophages to determine selectivity indices (SI = CC50/MIC) .

Advanced Research Questions

Q. How can researchers optimize the solubility of benzo[g]quinazoline-5,10-dione derivatives without compromising bioactivity?

  • Functional group addition : Incorporating polar groups like amidinium (e.g., compound 30a in ) enhances solubility in polar solvents while maintaining nanomolar anti-TB activity (MIC = 0.59 µM, SI = 19.07) .
  • Salt formation : Attempts to form HCl salts (e.g., for compound 28e) may improve solubility but require compatibility with biological assays .
  • Co-solvent systems : Use of DMSO or ethanol in stock solutions, as reported in antimicrobial testing .

Q. How do structural modifications at specific positions influence antimycobacterial activity?

  • C-ring functionalization : Chlorination at the pyridine ring (e.g., 23a/b in ) modulates activity, with 1- and 3-chloro derivatives showing distinct potency profiles .
  • Substituent effects : Electron-donating groups (e.g., 4-N(CH₃)₂ in compound 6h) enhance activity (MIC = 0.59 µM), while hydrophobic groups (e.g., 4-CH₃ in 6k) reduce efficacy .
  • Planarity and conjugation : Maintaining the quinone scaffold’s planarity (critical for DNA intercalation or redox cycling) is essential, as seen in antitumor analogs .

Q. What strategies resolve contradictions between in vitro efficacy and cytotoxicity?

  • Selectivity Index (SI) prioritization : Compounds with SI > 10 (e.g., 30a: CC50 = 11.25 µM, MIC = 0.59 µM) are prioritized despite moderate cytotoxicity .
  • Intracellular targeting : Derivatives capable of penetrating macrophages (e.g., compound 30a targets intracellular Mtb) improve therapeutic relevance .
  • Dose-response profiling : Narrow therapeutic windows require rigorous EC90/CC50 ratios to avoid off-target effects .

Q. What mechanistic insights explain the bioactivity of these derivatives?

  • Redox cycling : Quinone moieties may generate reactive oxygen species (ROS), disrupting microbial membranes or DNA .
  • Enzyme inhibition : Potential inhibition of mycobacterial enzymes like InhA or DNA gyrase, though explicit targets are under investigation .
  • Morphological disruption : Analogous benzo[g]isoquinoline-diones induce developmental abnormalities in model organisms, suggesting cytoskeletal interference .

Methodological Considerations

  • Contradictory SAR data : Variability in substituent effects (e.g., 4-N(CH₃)₂ vs. 4-Cl) underscores the need for high-throughput screening to validate trends .
  • Analytical challenges : Poor solubility complicates spectral characterization; alternative solvents (DMSO-d6) or advanced techniques (solid-state NMR) may be required .
  • Multi-drug resistance (MDR) : confirms activity against MDR Mtb strains, but resistance mechanisms (e.g., efflux pumps) warrant further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.